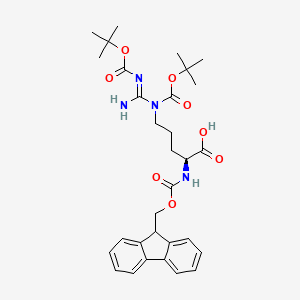
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-bis-tert-butyloxycarbonyl-L-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-bis-tert-butyloxycarbonyl-L-arginine is a complex organic compound used primarily in peptide synthesis and biochemical research. It features a trifunctional structure with an arginine backbone protected by two tert-butyloxycarbonyl (Boc) groups and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-alpha position.
Synthetic Routes and Reaction Conditions:
Fmoc-Arginine Synthesis: The synthesis begins with the protection of the amino group of L-arginine using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form Fmoc-arginine.
Boc Protection: The carboxyl group of the arginine is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like TEA, resulting in the formation of the bis-Boc-protected arginine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the process, especially for large-scale production.
Types of Reactions:
Deprotection: The Fmoc group can be removed using piperidine or trifluoroacetic acid (TFA), while the Boc groups can be removed using TFA or hydrochloric acid (HCl).
Coupling Reactions: The compound can be used in peptide coupling reactions to form dipeptides and polypeptides.
Oxidation and Reduction: Although not common, the arginine backbone can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine, TFA, HCl
Coupling: Coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide)
Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction
Major Products Formed:
Deprotection typically yields the free amino acid or peptide.
Coupling reactions result in the formation of dipeptides or longer peptide chains.
科学研究应用
Chemistry: The compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, which is crucial for producing peptides and proteins for research and therapeutic purposes.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs and vaccines.
Medicine: The compound plays a role in the synthesis of therapeutic peptides, which are used in treatments for various diseases, including cancer and metabolic disorders.
Industry: It is employed in the pharmaceutical industry for the production of peptide-based drugs and in the biotechnology sector for research and development.
作用机制
The compound exerts its effects through the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The Boc groups provide additional protection, ensuring that only the desired amino groups are deprotected at specific stages of the synthesis.
Molecular Targets and Pathways Involved:
Peptide Synthesis Pathways: The compound is involved in the synthesis of peptides, which are crucial for various biological processes and therapeutic applications.
相似化合物的比较
Fmoc-Glycine: Similar to the compound but with glycine as the amino acid backbone.
Fmoc-Alanine: Another Fmoc-protected amino acid, but with alanine as the backbone.
Fmoc-Lysine: Similar structure but with lysine as the amino acid backbone.
Uniqueness: The compound is unique due to its trifunctional structure, which allows for multiple levels of protection and deprotection, making it highly versatile in peptide synthesis.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(32)35(29(40)43-31(4,5)6)17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,39)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWFIDADTYJUPT-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
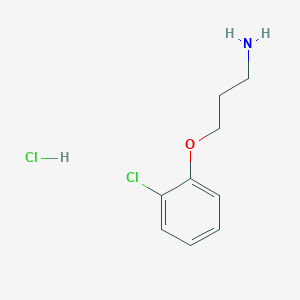

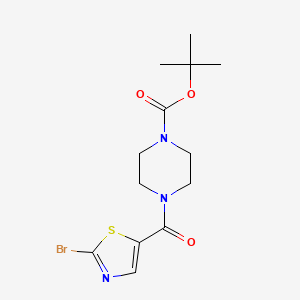
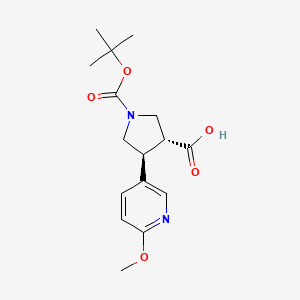
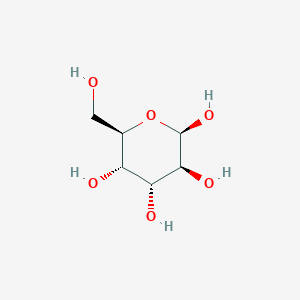

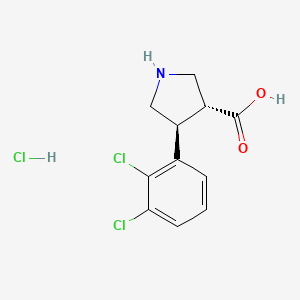
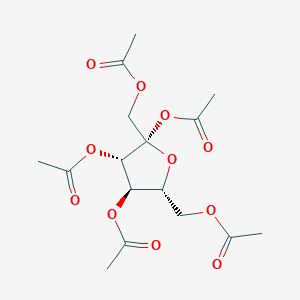
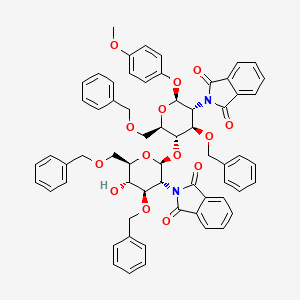
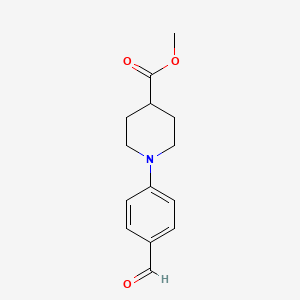
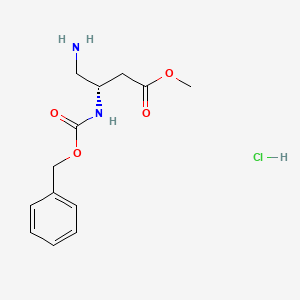
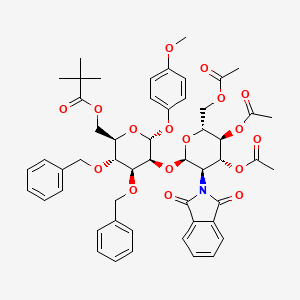
![1H-imidazo[1,2-a]pyrimidin-4-ium;chloride](/img/structure/B7959088.png)
![2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7959095.png)
